molecular formula C26H21N3O4 B2943973 N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-13-8

N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2943973
CAS RN: 877656-13-8
M. Wt: 439.471
InChI Key: CKNBYKWRGITWGK-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H21N3O4 and its molecular weight is 439.471. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis for Imaging Applications

Compounds closely related to the one mentioned are utilized in the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). The synthesis and application of these compounds, such as DPA-714 and its derivatives, demonstrate the capability of these molecules for in vivo imaging of neuroinflammatory processes, offering a novel approach for the diagnosis and monitoring of various neurological disorders (Dollé et al., 2008).

Anticancer Activity

Research focusing on derivatives of the core structure has shown promising anticancer activities. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have been synthesized and evaluated for their cytotoxic activity against 60 cancer cell lines, demonstrating the potential for these compounds to serve as new anticancer agents (Al-Sanea et al., 2020).

Antimicrobial Activity

The synthesis of new heterocycles incorporating certain moieties has been explored for their antimicrobial properties. These studies provide insights into how structural variations influence the biological activities of these compounds, offering a pathway for the development of new antimicrobial agents (Bondock et al., 2008).

Novel Synthetic Pathways

Research into the synthesis of novel compounds, such as isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcases the diverse scientific applications of compounds related to "N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide". These studies not only enhance our understanding of synthetic chemistry but also open new avenues for the development of compounds with potential therapeutic applications (Rahmouni et al., 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2,4-dimethylphenylamine with 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a coupling agent. The resulting intermediate is then subjected to acetylation to yield the final product.", "Starting Materials": [ "2,4-dimethylphenylamine", "2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "Coupling agent", "Acetic anhydride", "Triethylamine", "Chloroform", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2,4-dimethylphenylamine (1.0 equiv) and 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.1 equiv) in chloroform and add a coupling agent (1.1 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture to remove any insoluble material and concentrate the filtrate under reduced pressure to obtain the crude intermediate.", "Step 3: Dissolve the crude intermediate in methanol and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Concentrate the reaction mixture under reduced pressure and dissolve the residue in diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the final product as a white solid." ] }

CAS RN

877656-13-8

Product Name

N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Molecular Formula

C26H21N3O4

Molecular Weight

439.471

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide

InChI

InChI=1S/C26H21N3O4/c1-16-12-13-20(17(2)14-16)27-22(30)15-28-23-19-10-6-7-11-21(19)33-24(23)25(31)29(26(28)32)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,27,30)

InChI Key

CKNBYKWRGITWGK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53)C

solubility

not available

Origin of Product

United States

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